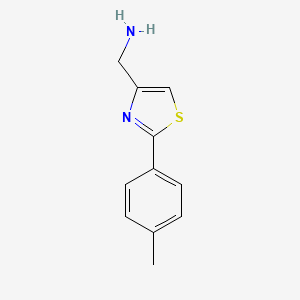

(2-(P-Tolyl)thiazol-4-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXWQHDZYKYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275019 | |

| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89152-86-3 | |

| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89152-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to the Spectroscopic Characterization of (2-(p-Tolyl)thiazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data expected for the novel compound, (2-(p-Tolyl)thiazol-4-yl)methanamine. Designed for researchers in medicinal chemistry and drug development, this document outlines the predicted ¹H and ¹³C NMR spectral features, supported by data from analogous structures and foundational spectroscopic principles. Furthermore, it details a robust, step-by-step experimental protocol for acquiring high-quality NMR data for this and similar small molecules. The guide integrates theoretical predictions with practical, field-proven methodologies to ensure confident structural elucidation and validation.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a central thiazole ring, a pharmacophore of significant interest in drug discovery due to its presence in numerous bioactive molecules.[1] The thiazole core is substituted at the 2-position with a p-tolyl group and at the 4-position with a methanamine group. This unique combination of a lipophilic aryl moiety and a basic aminomethyl side chain makes it a valuable scaffold for constructing novel chemical entities with potential therapeutic applications.

Accurate structural confirmation is the bedrock of any chemical research program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structure elucidation of organic molecules in solution.[2][3] This guide will first predict the ¹H and ¹³C NMR spectra of the title compound, providing a detailed rationale for the expected chemical shifts and coupling patterns. Subsequently, it will present a standardized workflow for acquiring and interpreting the necessary 1D and 2D NMR experiments.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-consistent numbering scheme will be used throughout this guide.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be clean and highly informative, with distinct signals for each proton environment. The predictions below are based on a standard deuterated chloroform (CDCl₃) solvent, though shifts may vary slightly in other solvents like DMSO-d₆.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| H2', H6' | ~ 7.7 - 7.9 | Doublet | 2H | J ≈ 8.0 | Protons ortho to the electron-withdrawing thiazole ring are deshielded. A similar environment in a related compound shows these protons at δ 7.66.[4] |

| H3', H5' | ~ 7.2 - 7.3 | Doublet | 2H | J ≈ 8.0 | Protons meta to the thiazole ring, ortho to the methyl group. A published analog shows these at δ 7.18.[4] |

| H5 | ~ 6.9 - 7.1 | Singlet | 1H | N/A | The chemical shift of the C5-H on a thiazole ring is sensitive to the C4 substituent. An amino group at C2 results in a shift of δ 6.66[4], while an electron-withdrawing group at C4 shifts it downfield to δ 8.14[5]. The electron-donating aminomethyl group at C4 is expected to shield this proton, placing it upfield. |

| C8'-H₂ (CH₂NH₂) | ~ 3.9 - 4.1 | Singlet (broad) | 2H | N/A | Methylene protons adjacent to a nitrogen atom typically appear in this region. The signal may be broadened by quadrupolar effects from the nitrogen and exchange phenomena. |

| C7'-H₃ (Ar-CH₃) | ~ 2.4 | Singlet | 3H | N/A | A typical chemical shift for a methyl group attached to an aromatic ring.[5][6] |

| N-H₂ | ~ 1.5 - 2.5 | Singlet (very broad) | 2H | N/A | Amine protons are exchangeable and often appear as a broad, low-intensity signal that can be confirmed by D₂O exchange. Its position is highly dependent on concentration and solvent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as two pairs of aromatic carbons (C2'/C6' and C3'/C5') are chemically equivalent.

| Assignment | Predicted δ (ppm) | Justification |

| C2 | ~ 168 - 172 | The C2 carbon of a thiazole ring bearing an aryl substituent is significantly deshielded.[7] |

| C4 | ~ 150 - 154 | The C4 carbon, substituted with the aminomethyl group, is also expected to be downfield. Data for 2-amino-4-phenylthiazole shows this carbon around δ 150.2. |

| C4' | ~ 140 - 142 | Quaternary aromatic carbon bearing the methyl group. |

| C1' | ~ 130 - 133 | Quaternary aromatic carbon attached to the thiazole ring. |

| C2', C6' | ~ 129 - 130 | Aromatic CH carbons ortho to the thiazole substituent. |

| C3', C5' | ~ 126 - 127 | Aromatic CH carbons meta to the thiazole substituent. |

| C5 | ~ 108 - 112 | The C5 carbon of the thiazole ring is typically the most upfield of the ring carbons.[7] |

| C8' (CH₂NH₂) | ~ 45 - 50 | Aliphatic methylene carbon attached to a nitrogen atom. |

| C7' (Ar-CH₃) | ~ 21 - 22 | Aromatic methyl carbon. |

Experimental Protocol for NMR Spectroscopic Analysis

To validate the predicted structure, a systematic approach using a suite of NMR experiments is required. The following protocol provides a robust methodology for complete structural assignment.[8][9]

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the purified, dry compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent.

-

Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the residual water peak in DMSO-d₆ may obscure the amine proton signals.

-

-

Filtration and Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: The addition of an internal standard like tetramethylsilane (TMS) is generally not required on modern spectrometers, which use the solvent's deuterium signal for locking and referencing.

Data Acquisition Workflow

The following workflow outlines a logical sequence of experiments to be performed on a 400 MHz (or higher) spectrometer for complete characterization.

Key Experiments and Rationale

-

¹H NMR: This is the primary experiment. It provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[3]

-

¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule. It is crucial for identifying quaternary carbons that are not visible in proton-based experiments.[7]

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This is vital for assigning the C8' methylene and C7' methyl carbons.[8]

-

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other. For this molecule, it will show a clear correlation between the H2'/H6' and H3'/H5' protons of the p-tolyl ring, confirming their ortho relationship.[8]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, for instance, confirming the assignment of the C5-H proton to the C5 carbon.[3]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would definitively prove the structure are illustrated in Figure 3.

-

Key HMBC Correlations to Observe:

-

Correlation from the aminomethyl protons (H on C8') to both C4 and C5 of the thiazole ring. This definitively connects the side chain to the heterocycle.

-

Correlation from the thiazole proton (H5) to C4.

-

Correlation from the p-tolyl protons H2'/H6' to the thiazole carbon C2. This confirms the connectivity of the aryl ring.

-

Conclusion

The structural elucidation of this compound relies on a systematic and multi-faceted NMR analysis. This guide provides a robust framework for researchers, detailing the predicted ¹H and ¹³C NMR spectra based on established chemical principles and data from analogous compounds. The outlined experimental workflow, progressing from simple 1D experiments to powerful 2D correlation techniques like HMBC, ensures an unambiguous and confident assignment of the molecular structure. By correlating the predicted data with acquired experimental results, scientists can proceed with certainty in the identity and purity of this valuable chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(P-Tolyl)thiazol-4-YL)methanamine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold and the Promise of (2-(P-Tolyl)thiazol-4-YL)methanamine

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide focuses on a specific, promising derivative: this compound.

This compound serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its structure, featuring a 2-aryl (p-tolyl) group and a 4-aminomethyl substituent on the thiazole core, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this versatile compound in the field of drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 89152-86-3 | [3] |

| Molecular Formula | C₁₁H₁₂N₂S | N/A |

| Molecular Weight | 204.29 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 132-136 °C (for the related compound 2-amino-4-(p-tolyl)thiazole) | N/A |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform; low solubility in water. | N/A |

Synthetic Trajectory: A Two-Step Approach to this compound

The synthesis of this compound can be logically approached in two main stages: the construction of the core 2-p-tolyl-thiazole-4-carbaldehyde intermediate, followed by the reductive amination of the aldehyde to the desired primary amine.

Step 1: Synthesis of 2-p-Tolyl-thiazole-4-carbaldehyde

The formation of the 2-aryl-thiazole-4-carbaldehyde is a crucial step. While several methods exist for thiazole synthesis, a common route involves the Hantzsch thiazole synthesis or variations thereof. A documented method for a similar compound involves the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea to form an aminothiazole, which can then be further modified.[4] However, a more direct approach to the aldehyde involves the oxidation of the corresponding alcohol.[5]

Experimental Protocol: Oxidation of (2-p-Tolyl-thiazol-4-yl)methanol[5]

-

To a solution of (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) in 250 mL of chloroform, add manganese dioxide (MnO₂, 9.04 g, 104 mmol).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Crystallize the resulting crude product from ethanol to yield pure 2-p-tolyl-thiazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

The final step involves the conversion of the aldehyde to the primary amine via reductive amination. This is a widely used and robust transformation in organic synthesis. The reaction proceeds through the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the amine.

General Experimental Protocol: Reductive Amination

-

Dissolve 2-p-tolyl-thiazole-4-carbaldehyde in a suitable alcohol solvent such as methanol or ethanol.

-

Add an ammonia source, such as ammonium chloride or an aqueous solution of ammonia, in excess.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.

-

Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the careful addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery: A Landscape of Thiazole Bioactivity

While specific biological studies on this compound are not extensively reported in the peer-reviewed literature, the broader family of thiazole derivatives has been a rich source of lead compounds in drug discovery. The presence of the thiazole core in this molecule strongly suggests its potential for a range of biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiazole-containing compounds.[1][6][7] These derivatives have been shown to exert their effects through various mechanisms, including:

-

Kinase Inhibition: The thiazole scaffold is a key component of several approved kinase inhibitors, such as Dasatinib.

-

Tubulin Polymerization Inhibition: Certain thiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many thiazole-containing molecules have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

The structural features of this compound, particularly the 2-aryl and 4-aminomethyl groups, provide opportunities for the synthesis of libraries of analogs to explore their anticancer potential against various cancer cell lines.

Antimicrobial Activity

The thiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents.[8][9] Thiazole derivatives have demonstrated activity against a wide range of pathogens, including:

-

Bacteria: Both Gram-positive and Gram-negative bacteria.

-

Fungi: Various fungal species.

The mechanism of antimicrobial action for thiazole derivatives can vary, but it often involves the inhibition of essential enzymes or disruption of cell wall synthesis. The primary amine group in this compound is a key functional handle for the introduction of diverse substituents to generate novel antimicrobial candidates.

Conclusion and Future Directions

This compound represents a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the thiazole scaffold, makes it an attractive starting point for the design and synthesis of novel drug candidates.

Future research should focus on the systematic biological evaluation of this compound and its derivatives. Screening against a diverse panel of cancer cell lines and microbial strains will be crucial to uncover its specific therapeutic potential. Furthermore, mechanistic studies will be essential to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapies for a range of diseases.

References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 89152-86-3|this compound|BLDpharm [bldpharm.com]

- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-Arylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities of 2-arylthiazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure serves as a privileged scaffold, enabling the development of potent and selective agents targeting a wide array of diseases. We will delve into the core mechanisms, structure-activity relationships, and key experimental findings that underscore their therapeutic potential.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules. When substituted with an aryl group at the 2-position, the resulting 2-arylthiazole core exhibits a remarkable spectrum of pharmacological properties. This scaffold is present in numerous natural products and FDA-approved drugs, highlighting its importance in therapeutic development. The interest in these compounds stems from their straightforward synthesis and their ability to interact with a variety of biological targets, including enzymes and receptors.[1]

The diverse therapeutic activities of 2-arylthiazole derivatives encompass anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a fertile ground for drug discovery efforts.[2][3] This guide will focus primarily on their anticancer properties, which are the most extensively studied, while also touching upon other significant biological activities.

Anticancer Activity: A Multi-pronged Approach

2-Arylthiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][2] Their mechanisms of action are varied and often involve the modulation of key cellular processes integral to cancer progression.

Mechanisms of Action

The anticancer effects of 2-arylthiazole derivatives are attributed to several mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and interactions with DNA.

2.1.1. Protein Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] 2-Arylthiazole derivatives have been successfully designed as potent inhibitors of various kinases.

-

Tyrosine Kinase Inhibitors (TKIs): Many 2-arylthiazole compounds have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6] For instance, certain derivatives have demonstrated dual inhibitory action against both EGFR and BRAFV600E, a common mutation in melanoma.[7] This multi-targeting capability can be advantageous in overcoming drug resistance.[4]

-

Serine/Threonine Kinase Inhibitors: Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are also targeted by this class of compounds.[8] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing.[5] Some derivatives have also been identified as inhibitors of PI3K and mTOR, key components of a signaling pathway frequently hyperactivated in cancer.[2]

Caption: Inhibition of key signaling pathways by 2-arylthiazole derivatives.

2.1.2. Tubulin Polymerization Inhibition:

The microtubule system is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.[9] Several 2-arylthiazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8][9]

2.1.3. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 2-arylthiazole compounds have been shown to induce apoptosis in cancer cells.[5] This can occur through various mechanisms, including the activation of caspases (the executioner enzymes of apoptosis) and the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.[5][9] For example, one study found that a particular derivative induced late apoptosis in MCF-7 breast cancer cells.[1]

2.1.4. Other Mechanisms:

Some 2-arylthiazole derivatives have also been reported to exert their anticancer effects through:

-

DNA interaction: These compounds may intercalate into the DNA double helix, interfering with DNA replication and transcription.[10]

-

Inhibition of cell migration and invasion: Metastasis is the leading cause of cancer-related deaths. Certain thiazole derivatives have been found to inhibit the migration and invasion of metastatic cancer cells at non-cytotoxic concentrations.[11]

-

Antioxidant activity: While the role of antioxidants in cancer therapy is complex, some studies suggest that the antioxidant properties of these compounds may contribute to their overall anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of 2-arylthiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the aryl moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.

-

Substituents on the 2-Aryl Ring: The electronic and steric properties of substituents on the 2-aryl ring can significantly influence anticancer activity. For example, the presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or trifluoromethyl groups on the phenyl ring has been shown to enhance cytotoxic activity in some series of compounds.[7][12]

-

Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring also play a critical role. The introduction of bulky or hydrophobic groups can impact the compound's ability to bind to its target protein. In some cases, the presence of at least two linked thiazole rings is required for significant cytotoxic activity.[13]

-

Linker and Terminal Groups: For derivatives with more complex structures, the nature of the linker connecting the 2-arylthiazole core to other moieties, as well as the terminal functional groups, can dramatically affect potency and selectivity.[2]

Caption: Key structural elements influencing the activity of 2-arylthiazoles.

Key Experimental Evidence

The anticancer potential of 2-arylthiazole derivatives is supported by a wealth of preclinical data. Numerous studies have reported potent in vitro cytotoxic activity against various cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the nanomolar to low micromolar range.

| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles | HT-29 (Colon) | 0.024-0.080 | Tubulin Polymerization Inhibition | [9] |

| 2-(Substituted acetamido)thiazole-4-carboxylates | Panc-1 (Pancreatic) | 43.08 | Inhibition of Cell Proliferation | [14] |

| 2-(Hydrazinyl)-thiazol-4(5H)-ones | MCF-7 (Breast) | 2.57 | VEGFR-2 Inhibition, Apoptosis | [5] |

| 2-Aminothiazole Derivatives | H1299 (Lung) | 4.89 | Not Specified | [15] |

In addition to in vitro studies, some promising candidates have been evaluated in in vivo animal models. For example, one compound was shown to significantly reduce the growth of HT-29 colon cancer xenografts in nude mice, demonstrating its potential for clinical development.[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-arylthiazole derivatives. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Other Notable Biological Activities

While the anticancer properties of 2-arylthiazole derivatives are extensively studied, these compounds also exhibit a range of other important biological activities.

-

Antimicrobial Activity: Many 2-arylthiazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

-

Anti-inflammatory Activity: Some derivatives have been shown to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

-

Neuroprotective Activity: There is growing interest in the potential of 2-arylthiazole compounds for the treatment of neurodegenerative diseases. Some studies have suggested that they may exert neuroprotective effects through antioxidant mechanisms or by modulating targets involved in neuronal survival.

Conclusion and Future Perspectives

The 2-arylthiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into their anticancer properties has revealed a multitude of mechanisms by which they can combat cancer, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis. The well-defined structure-activity relationships provide a roadmap for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

The development of multi-targeted agents to overcome drug resistance.

-

The exploration of novel biological targets for 2-arylthiazole derivatives.

-

The use of advanced drug delivery systems to enhance their therapeutic efficacy and reduce side effects.

The continued investigation of 2-arylthiazole derivatives holds great promise for the discovery of new and effective therapies for cancer and other debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigations on the Mechanism of Action of the Novel Antitumor Agents 2‐Benzothiazolyl, 2‐Benzoxazolyl, and 2‐Benzimidazolyl Hydrazones Derived from 2‐Acetylpyridine | Semantic Scholar [semanticscholar.org]

- 11. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

In Silico Toxicity Prediction of Thiazole Compounds: A Technical Guide for Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, the potential for toxicity remains a significant hurdle in the drug development pipeline. This in-depth technical guide provides a comprehensive overview of in silico methodologies for the predictive toxicology assessment of thiazole-containing compounds. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships underpinning methodological choices, empowering researchers to design, execute, and interpret computational toxicology studies with confidence. We will explore the pillars of predictive toxicology—Quantitative Structure-Activity Relationships (QSAR), molecular docking, and ADMET profiling—offering both theoretical grounding and practical, field-proven workflows. This guide is designed to be a self-validating system, embedding principles of scientific integrity and regulatory awareness into each described protocol.

The Thiazole Moiety: A Double-Edged Sword in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in drug design, integral to a wide array of clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility in targeting diverse biological entities. However, the same chemical features that make thiazoles attractive for drug design can also predispose them to metabolic activation, leading to the formation of reactive metabolites and subsequent toxicity. The early identification of potential toxic liabilities is therefore paramount to de-risk drug candidates and streamline the development process. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to flag potential issues long before they manifest in preclinical or clinical studies.[4][5]

The Computational Toxicology Workflow: A Multi-faceted Approach

A robust in silico toxicity assessment is not a monolithic process but rather a convergent workflow integrating multiple computational techniques. Each method provides a unique lens through which to examine the potential for adverse effects, and their combined insights offer a more holistic and reliable prediction.

Caption: A generalized workflow for in silico toxicity prediction, emphasizing the integration of multiple methodologies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Decoding the Molecular Blueprint of Toxicity

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a chemical with its biological activity, including toxicity.[6][7] The underlying principle is that the toxicity of a compound is a function of its molecular structure.

The "Why" of QSAR in Thiazole Toxicity Prediction

For thiazole compounds, QSAR can help identify key molecular features that are statistically associated with various toxicity endpoints. This could include descriptors related to hydrophobicity, electronic properties, and steric factors that influence the interaction of the thiazole ring with biological targets or metabolic enzymes.

A Step-by-Step Protocol for QSAR Model Development

-

Data Curation:

-

Objective: To assemble a high-quality dataset of thiazole-containing compounds with reliable toxicity data for a specific endpoint (e.g., mutagenicity, carcinogenicity, hepatotoxicity).

-

Procedure:

-

Gather data from reputable public and private databases (see Table 1).

-

Standardize chemical structures (e.g., neutralize salts, remove counter-ions).

-

Ensure consistency in toxicity endpoint measurements and units.

-

Divide the dataset into training and test sets for model building and validation, respectively.

-

-

-

Descriptor Calculation:

-

Objective: To numerically represent the molecular structure of each compound.

-

Procedure:

-

Utilize software to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, quantum-chemical).

-

Consider descriptors that capture the unique features of the thiazole ring, such as heteroatom charge distribution and aromaticity.

-

-

-

Model Building and Validation:

-

Objective: To develop a statistically robust and predictive QSAR model.

-

Procedure:

-

Employ machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex methods like Artificial Neural Networks (ANN) to build the model.

-

Perform internal validation using techniques like leave-one-out cross-validation to assess the model's robustness.

-

Conduct external validation using the independent test set to evaluate the model's predictive power.[8]

-

-

Caption: A streamlined workflow for the development and validation of a QSAR model.

Molecular Docking: Visualizing Interactions with Toxicity-Related Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[9] In the context of toxicity, this can be used to investigate the interaction of thiazole compounds with proteins known to be involved in adverse outcomes, such as metabolic enzymes (e.g., Cytochrome P450s) or off-target receptors.[10]

The Rationale for Docking in Thiazole Toxicity Assessment

By simulating the binding of a thiazole derivative to a protein's active site, we can gain insights into:

-

Metabolic Activation: Predict whether a compound is likely to be a substrate for metabolizing enzymes that can generate reactive intermediates.

-

Off-Target Effects: Identify potential interactions with unintended biological targets that could lead to toxicity.

-

Mechanism of Toxicity: Formulate hypotheses about the molecular initiating events of toxicity.

Experimental Protocol for Molecular Docking

-

Target Protein Preparation:

-

Objective: To prepare the 3D structure of the target protein for docking.

-

Procedure:

-

Obtain the protein structure from the Protein Data Bank (PDB).

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign appropriate protonation states.

-

Define the binding site or active site of the protein.

-

-

-

Ligand Preparation:

-

Objective: To generate a 3D conformation of the thiazole compound.

-

Procedure:

-

Generate a 3D structure of the ligand.

-

Perform energy minimization to obtain a low-energy conformation.

-

-

-

Docking and Scoring:

-

Objective: To predict the binding mode and affinity of the ligand to the protein.

-

Procedure:

-

Use docking software to place the ligand into the defined binding site of the protein.

-

Employ a scoring function to rank the different binding poses based on their predicted binding affinity.

-

-

-

Analysis of Results:

-

Objective: To interpret the docking results in a toxicological context.

-

Procedure:

-

Visualize the predicted binding mode and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiazole compound and the protein.

-

Compare the docking score to that of known toxic or non-toxic compounds.

-

-

ADMET Prediction: A Holistic View of a Compound's Fate in the Body

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction encompasses a suite of in silico models that evaluate the pharmacokinetic and toxicological properties of a compound.[11][12] This provides a broader perspective on a compound's potential for toxicity by considering its journey through the body.

The Importance of ADMET Profiling for Thiazole Compounds

For thiazole derivatives, ADMET prediction can help to:

-

Identify potential liabilities such as poor absorption, rapid metabolism, or inhibition of key drug-metabolizing enzymes.

-

Predict various toxicity endpoints, including cardiotoxicity, hepatotoxicity, and mutagenicity.[13]

-

Guide the optimization of lead compounds to improve their safety profiles.

Key ADMET Endpoints and Predictive Models

| ADMET Property | Relevance to Toxicity | In Silico Prediction Method |

| Absorption | Poor oral bioavailability can lead to high doses and potential off-target effects. | Prediction of Caco-2 permeability, human intestinal absorption (HIA). |

| Distribution | High plasma protein binding can affect free drug concentration. Brain penetration can lead to CNS toxicity. | Models for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. |

| Metabolism | Prediction of metabolic stability and sites of metabolism by CYP450 enzymes. | CYP450 substrate and inhibitor models. |

| Excretion | Predicts the primary route of elimination from the body. | Models for renal and hepatic clearance. |

| Toxicity | Direct prediction of various toxicity endpoints. | Models for hERG inhibition (cardiotoxicity), Ames mutagenicity, carcinogenicity, hepatotoxicity (DILI).[14] |

Data Sources and Computational Tools: The Toxicologist's Toolkit

A wide array of databases and software tools are available to support in silico toxicity prediction. The choice of tools will depend on the specific research question, available resources, and regulatory context.

Publicly Available Toxicity Databases

| Database | Description |

| PubChem | A comprehensive database of chemical molecules and their activities against biological assays. |

| TOXNET® (including HSDB®) | A group of databases covering toxicology, hazardous chemicals, environmental health, and toxic releases.[15][16] |

| ECHA's Database for REACH Registered Substances | Contains information on the properties and classification of chemicals registered under the EU's REACH regulation.[17] |

| OECD eChemPortal | Provides free public access to information on the properties of chemicals.[17] |

| ToxCast/Tox21 | High-throughput screening data for a large number of chemicals.[18] |

In Silico Toxicology Software

| Software | Type | Key Features |

| OECD QSAR Toolbox | Free | Read-across, trend analysis, QSAR models.[19] |

| VEGA | Free | A collection of QSAR models for various endpoints.[19] |

| Danish (Q)SAR Models | Free | A suite of QSAR models for predicting toxicity.[19] |

| ACD/Percepta | Commercial | Physchem, ADME, and toxicity (Q)SAR predictions.[19] |

| ChemTunes.ToxGPS | Commercial | (Q)SAR, toxicity database, metabolite prediction, and read-across.[19] |

| Derek Nexus | Commercial | Expert rule-based system for toxicity prediction.[6] |

Navigating the Regulatory Landscape: The Path to Acceptance

The use of in silico methods in regulatory submissions is gaining acceptance, particularly for certain endpoints.[20] The International Council for Harmonisation (ICH) M7 guideline, for example, explicitly allows for the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical) for the assessment of mutagenic impurities.[20][21][22]

To ensure regulatory acceptance, in silico assessments must be well-documented, transparent, and scientifically sound.[23] This includes providing a clear rationale for the chosen methods, demonstrating the validity of the models used, and interpreting the results within a weight-of-evidence approach.[22][24]

Challenges and Future Directions

Despite significant advances, in silico toxicology is not without its challenges. The accuracy of predictions is highly dependent on the quality and availability of the underlying data.[4][8] Additionally, modeling complex biological systems and predicting idiosyncratic toxicities remain difficult.[4]

Future developments in computational toxicology will likely focus on:

-

Integration of 'Omics' Data: Incorporating data from genomics, transcriptomics, and proteomics to build more mechanistically-informed models.[25]

-

Artificial Intelligence and Deep Learning: Utilizing more advanced machine learning techniques to improve predictive accuracy.[25]

-

Adverse Outcome Pathways (AOPs): Developing models that are grounded in a mechanistic understanding of toxicity pathways.

Conclusion

In silico toxicity prediction is an indispensable tool in modern drug discovery and development. For thiazole-containing compounds, a well-designed and executed computational toxicology strategy can provide invaluable insights into potential safety liabilities, guide lead optimization, and support regulatory submissions. By embracing a multi-faceted approach that combines QSAR, molecular docking, and ADMET profiling, and by adhering to principles of scientific rigor and transparency, researchers can harness the power of in silico methods to develop safer and more effective medicines.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Challenges for computational structure-activity modelling for predicting chemical toxicity: future improvements? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 13. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. nationalacademies.org [nationalacademies.org]

- 16. Hazardous Substances Data Bank (HSDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 17. chemsafetypro.com [chemsafetypro.com]

- 18. academic.oup.com [academic.oup.com]

- 19. toxnavigation.com [toxnavigation.com]

- 20. Bibra | In Silico Testing for Toxicology Assessment | Bibra [bibra-information.co.uk]

- 21. instem.com [instem.com]

- 22. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

Elucidating the Mechanisms of Action for Substituted Thiazole Derivatives

An In-depth Technical Guide:

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure allow it to serve as a versatile pharmacophore, binding to a wide array of biological targets. Consequently, substituted thiazoles exhibit an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Understanding the precise mechanism of action (MoA) is paramount for advancing a thiazole-based hit compound into a viable clinical candidate. A thorough MoA study not only validates the molecular target but also informs on potential off-target effects, guides lead optimization, and is a critical component of the regulatory submission package. This guide provides a framework for designing and executing robust MoA studies for substituted thiazole derivatives, grounded in established scientific principles and field-proven methodologies.

Part 1: Foundational Strategies in MoA Elucidation

The journey to deciphering a compound's MoA is a systematic process of hypothesis generation and experimental validation. It begins with broad, phenotype-based assays and progressively narrows down to specific molecular interactions. The causality behind this workflow is to ensure that observations at the cellular level are directly attributable to the modulation of a specific target by the compound.

A generalized workflow for these studies is depicted below. The initial phase involves identifying the biological effect (e.g., cancer cell death). Subsequent phases are dedicated to identifying the direct binding partner (target identification) and confirming that engagement of this target recapitulates the observed phenotype (target validation).

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Guide for Medicinal Chemists and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a foundational structural motif in the development of novel therapeutics.[1][2] From potent kinase inhibitors in oncology to antimicrobials and neuroprotective agents, the influence of the 2-aminothiazole core is both broad and profound.[3][4][5][6] This guide offers a senior-level perspective on the synthesis, medicinal chemistry, and strategic application of this crucial scaffold in contemporary drug discovery.

The Strategic Advantage of the 2-Aminothiazole Core

The utility of the 2-aminothiazole scaffold stems from its unique combination of structural and electronic properties. The exocyclic amino group at the 2-position serves as a versatile handle for synthetic modification, allowing chemists to append various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1] This functional group is an active participant in forming key interactions, such as hydrogen bonds, with protein targets.[1][7] The thiazole ring itself is a bioisostere for other aromatic systems and can engage in various non-covalent interactions, further contributing to target binding. This inherent capacity for diverse biological interactions has led to its incorporation into numerous clinically successful drugs.[1][3]

However, it is also important to note that the 2-aminothiazole group has been classified by some as a potential toxicophore, susceptible to metabolic activation that could lead to reactive metabolite formation.[1] Therefore, careful consideration of its metabolic fate is a critical aspect of the drug design process.[1]

Synthetic Strategies: The Hantzsch Synthesis and Beyond

The construction of the 2-aminothiazole core is most classically achieved through the Hantzsch thiazole synthesis, a robust and widely utilized condensation reaction.[8][9] This method involves the reaction of an α-halocarbonyl compound with a thiourea or thioamide.[8] The versatility of this reaction allows for the introduction of a wide range of substituents onto the thiazole ring, making it a cornerstone of library synthesis and lead optimization campaigns.[9]

Beyond the classical Hantzsch approach, other synthetic routes have been developed, including methods involving the condensation of rhodanamine with ethyl acetoacetate or the direct combination of carbonyl compounds and thiourea using a condensing agent like bromine.[8]

Experimental Protocol: Hantzsch Synthesis of a Substituted 2-Aminothiazole

This protocol provides a generalized, step-by-step methodology for the Hantzsch synthesis, a fundamental reaction for creating the 2-aminothiazole scaffold.

Objective: To synthesize a 2-amino-4-(aryl)thiazole derivative.

Materials:

-

Substituted 2-bromoacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-bromoacetophenone (1.0 eq) in ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aminothiazole derivative.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Therapeutic Applications: A Scaffold for Diverse Pathologies

The 2-aminothiazole scaffold is a key component in a multitude of approved drugs and clinical candidates, demonstrating its wide therapeutic window.[3][10] Its derivatives have shown remarkable efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][11]

| Drug (Brand Name) | Therapeutic Area | Mechanism of Action |

| Dasatinib (Sprycel) | Oncology | Potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[7][12][13][14] |

| Pramipexole (Mirapex) | Neurology | Dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[15] |

| Famotidine (Pepcid) | Gastroenterology | Histamine H2 receptor antagonist that decreases stomach acid production.[15][16] |

| Cefdinir (Omnicef) | Infectious Disease | Third-generation cephalosporin antibiotic.[16] |

| Abafungin | Infectious Disease | Antifungal agent.[15][16] |

| Alpelisib (Piqray) | Oncology | PI3K inhibitor for the treatment of breast cancer.[5] |

Case Study: Dasatinib - A 2-Aminothiazole-Based Kinase Inhibitor

Dasatinib is a prime example of the successful application of the 2-aminothiazole scaffold in oncology.[5] It was discovered through screening of an internal compound collection, which identified a 2-aminothiazole derivative as a novel Src family kinase inhibitor template.[7][12][13] Subsequent optimization through iterative structure-activity relationship (SAR) studies led to the development of Dasatinib as a potent pan-Src and Bcr-Abl kinase inhibitor.[12][14]

The 2-aminothiazole core of Dasatinib plays a crucial role in its binding to the ATP pocket of the target kinases, forming key hydrogen bond interactions.[7][12][13] This interaction is critical for its potent inhibitory activity and its efficacy in the treatment of chronic myeloid leukemia (CML).[12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 16. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (2-(p-Tolyl)thiazol-4-yl)methanamine: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (2-(p-tolyl)thiazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, outline robust synthetic pathways with detailed mechanistic insights, present expected analytical characterizations, and discuss its potential as a pivotal building block for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development.

Core Compound Identity and Physicochemical Properties

This compound is a primary amine featuring a 2-aryl-thiazole scaffold. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The specific substitution pattern of this compound—a p-tolyl group at the 2-position and an aminomethyl group at the 4-position—makes it a versatile intermediate for elaborating more complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 89152-86-3 | [3] |

| Molecular Formula | C₁₁H₁₂N₂S | |

| Molecular Weight | 204.29 g/mol | |

| SMILES | NCC1=CSC(C2=CC=C(C)C=C2)=N1 | |

| Synonyms | (2-(4-Methylphenyl)-1,3-thiazol-4-yl)methylamine | N/A |

Strategic Synthesis: A Proposed Pathway and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is scarce, a robust and logical pathway can be constructed from well-established, high-yielding reactions. The proposed strategy involves two key stages: the formation of the thiazole core via the Hantzsch synthesis, followed by the introduction of the primary amine.

Pathway Overview

The recommended synthetic strategy begins with the classic Hantzsch thiazole synthesis to construct a key intermediate, 4-(chloromethyl)-2-(p-tolyl)thiazole. This intermediate is then converted to the final primary amine product via the Gabriel synthesis, a method renowned for producing clean primary amines without the over-alkylation side products common in other methods.

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Hantzsch Thiazole Synthesis of 4-(chloromethyl)-2-(p-tolyl)thiazole

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-halocarbonyl compound with a thioamide.[4] In this case, 4-methylthiobenzamide reacts with 1,3-dichloroacetone.

-

Mechanism: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto one of the electrophilic methylene carbons of 1,3-dichloroacetone, displacing a chloride ion. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic thiazole ring. This one-pot reaction is efficient and provides direct access to the functionalized thiazole core.

Stage 2: Gabriel Synthesis of this compound

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides.

-

Mechanism: The phthalimide anion, generated from potassium phthalimide, acts as a potent nucleophile. It displaces the chloride from the 4-(chloromethyl) intermediate in an Sₙ2 reaction. The resulting N-alkylated phthalimide is a stable intermediate that effectively "protects" the nitrogen from further alkylation. The final step involves hydrazinolysis, where hydrazine hydrate is used to cleave the phthalimide group, releasing the desired primary amine and forming the stable phthalhydrazide byproduct, which can be easily filtered off.

Experimental Protocols

The following protocols are proposed based on established chemical principles and analogous reactions found in the literature.

Protocol 1: Synthesis of 4-(chloromethyl)-2-(p-tolyl)thiazole

-

To a round-bottom flask equipped with a reflux condenser, add 4-methylthiobenzamide (1.0 eq) and absolute ethanol (approx. 5 mL per gram of thioamide).

-

Stir the mixture until the thioamide is fully dissolved.

-

Add 1,3-dichloroacetone (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into a cold, saturated solution of sodium bicarbonate to neutralize any generated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate.

Protocol 2: Synthesis of this compound

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 4-(chloromethyl)-2-(p-tolyl)thiazole intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

After cooling, pour the reaction mixture into ice-water to precipitate the phthalimide intermediate.

-

Filter the solid, wash thoroughly with water, and dry.

-

Suspend the dried phthalimide intermediate in ethanol.

-

Add hydrazine hydrate (2.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol 3: Purification by Acid-Base Extraction

-

Dissolve the crude amine product in dichloromethane.

-

Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x volumes). The amine will move to the aqueous layer as its protonated salt.

-

Wash the combined aqueous layers with dichloromethane to remove any non-basic impurities.

-

Cool the aqueous layer in an ice bath and slowly basify with 4M sodium hydroxide until pH > 12.

-

Extract the now-basic aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Characterization and Analytical Profile

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.8-7.9 (d, 2H, Ar-H ortho to thiazole), ~7.2-7.3 (d, 2H, Ar-H ortho to methyl), ~7.1 (s, 1H, thiazole C5-H), ~3.9-4.0 (s, 2H, -CH₂-NH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.5-2.0 (br s, 2H, -NH₂). |

| ¹³C NMR | δ (ppm): ~168 (thiazole C2), ~152 (thiazole C4), ~139 (Ar-C-CH₃), ~131 (Ar-C-thiazole), ~129.5 (Ar-CH), ~126 (Ar-CH), ~115 (thiazole C5), ~40 (-CH₂-), ~21 (Ar-CH₃). |

| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1550 (Ar C=C stretch), ~820 (p-disubstituted benzene C-H bend). |

| Mass Spec (EI) | m/z: 204 (M⁺), 188 ([M-NH₂]⁺), 118 (tolyl-C≡S⁺), 91 (tropylium ion, C₇H₇⁺). |

Justification of Predictions:

-

¹H NMR: The aromatic protons of the p-tolyl group will appear as two distinct doublets. The lone proton on the thiazole ring (C5-H) is expected around 7.1 ppm, consistent with similar structures.[4] The key signal will be the singlet for the methylene protons (-CH₂-) adjacent to the amine, shifted downfield by the thiazole ring.

-

¹³C NMR: The carbon signals for the thiazole ring and the p-tolyl group are predicted based on published data for analogous compounds.[6] The aminomethyl carbon is expected in the 40 ppm region.

-

FT-IR: The most diagnostic signals will be the characteristic pair of N-H stretching bands for a primary amine and the strong out-of-plane bending for the 1,4-disubstituted aromatic ring.

-

Mass Spectrometry: The molecular ion peak is expected at m/z 204. Key fragmentation would involve the loss of the amino group and characteristic fragmentation of the tolyl moiety to form the stable tropylium ion.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile scaffold for building libraries of drug candidates. The primary amine serves as a crucial chemical handle for diversification, allowing for the facile introduction of a wide array of functional groups through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation.

The 2-aryl-thiazole core is a key pharmacophore in compounds exhibiting a broad spectrum of biological activities, including:

-

Anticancer Agents: Many thiazole-containing molecules have been investigated as kinase inhibitors and cytotoxic agents.[5][7]

-

Antimicrobial and Antifungal Agents: The thiazole ring is present in several antimicrobial drugs, and its derivatives are continuously explored for new anti-infective properties.[2]

-

Anti-inflammatory Activity: Thiazole derivatives have been shown to inhibit key enzymes in inflammatory pathways.

By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationship (SAR) of this scaffold, modifying the amine substituent to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

References

- 1. spectrabase.com [spectrabase.com]

- 2. (2-(p-Tolyl)oxazol-4-yl)methanamine | C11H12N2O | CID 28287544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 89152-86-3|this compound|BLDpharm [bldpharm.com]

- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of Tolyl-Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The Significance of Tolyl-Thiazole Scaffolds in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic structure, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. It is a key component in molecules with antimicrobial, antiretroviral, antifungal, and anticancer properties. The thiazole nucleus is present in the antibiotic penicillin and the essential vitamin B1 (thiamine). The addition of a tolyl group to the thiazole scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can modulate the compound's biological activity and pharmacokinetic properties. Therefore, elucidating the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is a critical step in understanding structure-activity relationships (SAR) and guiding the optimization of lead compounds.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for determining the atomic and molecular structure of a crystalline compound. The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. When a monochromatic X-ray beam is directed at a high-quality single crystal, the X-rays are diffracted in a specific pattern. By measuring the angles and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional electron density map of the unit cell, which is the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined, revealing intricate details such as bond lengths, bond angles, and torsional angles.

Causality in Experimental Design: From Powder to High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. The ideal crystal for SCXRD should be a single, well-formed entity, free from cracks, defects, and twinning, with dimensions typically in the range of 0.1 to 0.3 mm. Obtaining such crystals from small organic molecules like tolyl-thiazole derivatives can be a significant bottleneck.

Common Crystallization Challenges and Mitigation Strategies:

| Challenge | Underlying Cause(s) | Recommended Mitigation Strategy |

| "Oiling Out" | The compound's melting point is lower than the solution temperature; high concentration of impurities; cooling is too rapid. | Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a solvent with a lower boiling point or further purify the compound. |

| No Crystal Formation | Insufficient supersaturation of the solution. | Induce crystallization by scratching the inside of the container, adding a seed crystal, or slowly evaporating the solvent. |

| Poor Crystal Quality (e.g., small, needle-like) | High nucleation rate; presence of impurities; rapid cooling or evaporation. | Decrease the level of supersaturation by using more solvent or cooling at a slower rate. Ensure high purity of the starting material. |

Experimental Protocol: Growing Single Crystals of Tolyl-Thiazole Compounds

A frequently successful method for growing single crystals of small organic molecules is slow evaporation from a solution.

Step-by-Step Methodology:

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the tolyl-thiazole compound when heated but will have lower solubility at room temperature. Common solvents to screen include ethanol, methanol, dichloromethane, and hexane.

-

Preparation of a Saturated Solution: Dissolve the purified tolyl-thiazole compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.

-

Slow Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent over several hours to days. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.

The Crystallographic Workflow: From Data Collection to a Refined Structure

The journey from a single crystal to a fully refined three-dimensional structure involves a series of well-defined steps, each requiring careful execution and data analysis.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal of the tolyl-thiazole compound is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters and the crystal's orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Placing all the intensity data on a common scale and merging symmetry-equivalent reflections. This step also provides important statistics about the quality of the data collection.

-

The "Phase Problem" and Structure Solution